Cas no 42288-08-4 (3-Methyl-3-(4-methylphenyl)butanoic acid)

3-Methyl-3-(4-methylphenyl)butanoic acid structure
42288-08-4 structure
商品名:3-Methyl-3-(4-methylphenyl)butanoic acid
CAS番号:42288-08-4
MF:C12H16O2
メガワット:192.2542
MDL:MFCD03844683
CID:332197
PubChem ID:3871136

3-Methyl-3-(4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-Methyl-3-(p-tolyl)butanoic acid
    • 3-METHYL-3-(4-METHYLPHENYL)BUTANOIC ACID
    • 3-Methyl-3-(4-methylphenyl)butyric acid
    • 3-Methyl-3-p-tolyl-buttersaeure
    • 3-methyl-3-p-tolyl-butyric acid
    • HMS1728A04
    • 3-Methyl-3-(4-methylphenyl)buranoic acid
    • 3-methyl-3-p-tolylbutanoic acid
    • LXMASNUOAKLCJK-UHFFFAOYSA-N
    • 3094AE
    • 3-methyl-3-(4'-methylphenyl)butyric acid
    • 3-methyl-3-(4-methy
    • EN300-10094
    • D93428
    • AMY2376
    • MFCD03844683
    • FT-0639782
    • DTXSID90397653
    • AC-3551
    • Z56347157
    • 42288-08-4
    • SCHEMBL3485439
    • KS-8207
    • 3-methyl-3-(4-methylphenyl)butanoic acid, AldrichCPR
    • AE-562/40987528
    • F1907-0992
    • AKOS000118564
    • DB-014309
    • 3-Methyl-3-(4-methylphenyl)butanoic acid
    • MDL: MFCD03844683
    • インチ: 1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
    • InChIKey: LXMASNUOAKLCJK-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 192.11500
  • どういたいしつりょう: 192.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.047
  • ゆうかいてん: 75 ºC
  • PSA: 37.30000
  • LogP: 2.74730

3-Methyl-3-(4-methylphenyl)butanoic acid セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

3-Methyl-3-(4-methylphenyl)butanoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Methyl-3-(4-methylphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5868-5G
3-methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
5g
¥ 4,620.00 2023-04-13
Enamine
EN300-10094-0.05g
3-methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
0.05g
$80.0 2023-10-28
eNovation Chemicals LLC
D749857-250mg
3-METHYL-3-(4-METHYLPHENYL)BUTANOIC ACID
42288-08-4 95%
250mg
$185 2024-06-06
Enamine
EN300-10094-0.25g
3-methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
0.25g
$169.0 2023-10-28
TRC
M779660-25mg
3-Methyl-3-(4-methylphenyl)butanoic Acid
42288-08-4
25mg
$ 50.00 2022-06-02
Enamine
EN300-10094-10g
3-methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
10g
$1526.0 2023-10-28
eNovation Chemicals LLC
D749857-100mg
3-METHYL-3-(4-METHYLPHENYL)BUTANOIC ACID
42288-08-4 95%
100mg
$260 2025-02-20
Enamine
EN300-10094-1g
3-methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
1g
$341.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5868-500mg
3-methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
500mg
¥951.0 2024-04-19
A2B Chem LLC
AF59181-1g
3-Methyl-3-(4-methylphenyl)butanoic acid
42288-08-4 95%
1g
$271.00 2024-04-20

3-Methyl-3-(4-methylphenyl)butanoic acid 関連文献

3-Methyl-3-(4-methylphenyl)butanoic acidに関する追加情報

Recent Advances in the Study of 3-Methyl-3-(4-methylphenyl)butanoic acid (CAS: 42288-08-4)

3-Methyl-3-(4-methylphenyl)butanoic acid (CAS: 42288-08-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for more complex molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

A recent study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 3-Methyl-3-(4-methylphenyl)butanoic acid, highlighting its role as an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs). The study demonstrated that the compound can be efficiently synthesized via a multi-step process involving Friedel-Crafts alkylation followed by oxidation. The researchers also noted its stability under various conditions, making it a viable candidate for further pharmaceutical applications.

In another study, researchers explored the biological activity of 3-Methyl-3-(4-methylphenyl)butanoic acid and its derivatives. The compound exhibited moderate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of new anti-inflammatory agents. However, further in vivo studies are needed to confirm its efficacy and safety profile.

Additionally, a patent filed in 2023 described the use of 3-Methyl-3-(4-methylphenyl)butanoic acid as a key intermediate in the synthesis of novel anticancer agents. The patent highlighted the compound's ability to enhance the bioavailability of certain cytotoxic drugs, thereby improving their therapeutic index. This represents a promising avenue for future research in oncology.

Despite these advances, challenges remain in the large-scale production and purification of 3-Methyl-3-(4-methylphenyl)butanoic acid. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce by-products. For instance, a team at the University of Cambridge reported a 20% increase in yield by using a novel catalytic system.

In conclusion, 3-Methyl-3-(4-methylphenyl)butanoic acid (CAS: 42288-08-4) continues to be a compound of interest in pharmaceutical research. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable target for further investigation. Future studies should focus on scaling up production, exploring additional therapeutic applications, and conducting comprehensive safety evaluations.

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